REACTION_CXSMILES
|
[ClH:1].[N:2]1([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C1(N=C=NC2CCCCC2)CCCCC1.Cl>CN(C1C=CN=CC=1)C.ClCCl.C(O)C>[ClH:1].[ClH:1].[N:2]1([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,7.8.9|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCCCC1)CCCC(=O)O
|
Name
|
trans-title product
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
980 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified via column chromatography on 150 g of silica gel
|
Type
|
WASH
|
Details
|
eluted with 10% methanol-dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotating evaporator
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from dichloromethane-diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1(CCCCC1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.97 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 402.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |